molecular formula C10H20N2 B027161 1,8-Diazabicyclo[6.3.1]dodecane CAS No. 100098-22-4

1,8-Diazabicyclo[6.3.1]dodecane

Cat. No.: B027161
CAS No.: 100098-22-4
M. Wt: 168.28 g/mol
InChI Key: INBYVNOVCKAAGO-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[6.3.1]dodecane is an organic compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . Its bicyclic molecular framework incorporates two nitrogen atoms, making it a compound of significant interest in fundamental organic and coordination chemistry research. This structure is closely related to other diazabicyclo compounds known for their utility as non-nucleophilic bases and catalysts, suggesting potential applications in the development of novel catalytic systems or as a complexing ligand . Physical chemical properties have been characterized, including gas phase ion energetics. The adiabatic ionization energy has been determined by photoelectron spectroscopy to be 7.2 eV, with a vertical ionization energy of 8.00 ± 0.05 eV . These properties are crucial for researchers studying reaction mechanisms in the gas phase or developing analytical methods. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

100098-22-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1,8-diazabicyclo[6.3.1]dodecane

InChI

InChI=1S/C10H20N2/c1-2-4-7-12-9-5-8-11(10-12)6-3-1/h1-10H2

InChI Key

INBYVNOVCKAAGO-UHFFFAOYSA-N

SMILES

C1CCCN2CCCN(C2)CC1

Canonical SMILES

C1CCCN2CCCN(C2)CC1

Other CAS No.

100098-22-4

Synonyms

1,8-Diazabicyclo[6.3.1]dodecane

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H20N2
  • Molecular Weight : 168.2792 g/mol
  • CAS Registry Number : 100098-22-4
  • IUPAC Name : 1,8-Diazabicyclo[6.3.1]dodecane

The structure of DBN features two nitrogen atoms in a bicyclic framework, which contributes to its basicity and ability to act as a nucleophile in various chemical reactions .

Organic Synthesis

DBN is primarily recognized for its utility as a strong base in organic synthesis. It is often employed in:

  • Deprotonation Reactions : DBN's high basicity allows it to effectively deprotonate weak acids, facilitating the formation of reactive intermediates.
  • Condensation Reactions : It is used in the formation of imines and enamines from carbonyl compounds, enhancing reaction rates and yields.

Case Study: Synthesis of Imines

In a study involving the synthesis of imines from aldehydes and amines, DBN was utilized as a catalyst to promote the reaction under mild conditions. The results demonstrated improved yields compared to traditional methods using weaker bases .

Catalysis

DBN has been explored as a catalyst in various chemical transformations:

  • Michael Additions : It serves as an effective catalyst for Michael addition reactions due to its ability to activate Michael acceptors.
  • Ring-Opening Reactions : DBN has been successfully applied in ring-opening reactions of epoxides and lactones, providing access to valuable building blocks for further synthetic applications.

Table 1: Catalytic Applications of DBN

Reaction TypeRole of DBNReference
Michael AdditionCatalyst
Ring OpeningCatalyst
DeprotonationBase

Materials Science

In materials science, DBN has been investigated for its potential applications in:

  • Organic Semiconductors : Research indicates that DBN can be used to synthesize n-type organic semiconductors, which are crucial for electronic devices such as solar cells and sensors. Its ability to stabilize charge carriers enhances the performance of these materials .

Case Study: N-Type Organic Semiconductors

A doctoral thesis highlighted the synthesis of novel n-type organic semiconductors based on DBN derivatives. These materials exhibited promising photovoltaic properties, making them suitable candidates for use in organic solar cells .

Biological Applications

Emerging research suggests that DBN may have biological implications:

  • Enzyme Inhibition Studies : The compound has been studied for its potential role in inhibiting certain enzymes related to cancer progression and neurodegenerative diseases.

Case Study: Enzyme Inhibition

DBN was tested as an inhibitor for specific proteases involved in cancer cell proliferation. The findings indicated that it could significantly reduce enzyme activity, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound CAS No. Molecular Formula Ring System Key Functional Groups
1,8-Diazabicyclo[6.3.1]dodecane 100098-22-4 C₁₀H₂₀N₂ 12-membered bicyclic Tertiary amines
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 6674-22-2 C₉H₁₆N₂ 11-membered bicyclic Tertiary amines, alkene
2-Heptyl-2-imidazoline 22811-14-9 C₁₀H₂₀N₂ Monocyclic imidazoline Imine, secondary amine
3,8-Diazabicyclo[3.2.1]octane-2,4-dione 38074-20-3 C₇H₁₁N₃O₂ 8-membered bicyclic Ketones, tertiary amines

Key Observations :

  • Ring Size and Basicity: DBU’s smaller 11-membered ring and conjugated alkene enhance its basicity (pKa ~12) compared to the larger, non-conjugated this compound, which may exhibit lower base strength .
  • Functional Groups : The imidazoline derivative (CAS 22811-14-9) lacks bridgehead nitrogens, reducing its utility in base-catalyzed reactions but making it suitable for surfactant applications.

Physicochemical Properties

Property This compound DBU 3,8-Diazabicyclo[3.2.1]octane-2,4-dione
Physical State Not reported (inferred solid) Liquid Solid (inferred from melting point)
Density N/A ~1.02 g/cm³ (inferred) 1.346 g/cm³
Boiling Point N/A ~80–85°C (at 0.1 mmHg) 336.2°C (at 760 mmHg)
Hazards Not classified Corrosive, acute toxicity No data

Key Observations :

  • DBU’s liquid state and high volatility make it practical for use in polyurethane catalysis, whereas the solid state of 3,8-Diazabicyclo[3.2.1]octane-2,4-dione may limit its applications to non-solvent systems .
  • The absence of hazard data for this compound suggests it may be less reactive or toxic than DBU, though this requires experimental validation.

Preparation Methods

Alkylation-Based Cyclization

A linear diamine with terminal leaving groups (e.g., bromine or tosylate) can undergo intramolecular alkylation under basic conditions. For example, a dodecane-derived diamine with bromine atoms at positions 1 and 8 could cyclize in the presence of a strong base like NaOH. This method mirrors the cyclization step in DBU synthesis, where caprolactam derivatives are ring-closed using p-methyl benzenesulfonic acid. Key challenges include managing steric hindrance and ensuring regioselectivity in the larger [6.3.1] system.

Reductive Amination

Reductive amination of diketones or dialdehydes with ammonia or primary amines offers another route. For instance, a diketone precursor with a 12-carbon backbone could react with ammonium acetate under hydrogenation conditions, using Raney Ni as a catalyst. This approach, however, may require precise control over reaction stoichiometry to avoid polymer formation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for constructing medium- to large-ring systems. While traditionally used for carbocycles, RCM can be adapted for nitrogen-containing heterocycles with appropriate catalysts.

Grubbs Catalyst Applications

A diene precursor with terminal olefins at positions 1 and 8 could undergo RCM using a second-generation Grubbs catalyst. For example, a dodecane-derived diene with strategically placed double bonds might form the bicyclic skeleton at 40–60°C in dichloromethane. Subsequent hydrogenation would saturate the newly formed double bond, yielding the target amine. This method’s success depends on the precursor’s conformational flexibility and the catalyst’s tolerance to amine functionalities.

Hydrogenation of Cyclic Imines

The hydrogenation of cyclic imines provides a direct pathway to saturated bicyclic amines. This method is particularly effective when paired with high-pressure hydrogenation equipment.

Imine Synthesis and Reduction

A cyclic imine intermediate, such as 1,8-diazabicyclo[6.3.1]dodec-7-ene, could be synthesized via acid-catalyzed condensation of a diamine with a ketone. Subsequent hydrogenation at 5.0 MPa using Raney Ni would yield the saturated amine. This approach parallels the hydrogenation step in DBU production, where cyanoethyl hexanolactam is reduced to aminopropyl hexanolactam.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency and yield. Tertiary alcohols like tert-butyl alcohol, used in DBU synthesis, may enhance solubility and reduce side reactions in larger ring systems. Similarly, replacing traditional bases like KOH with NaOH could lower costs and simplify purification.

Comparative Analysis of Solvent Systems

SolventBoiling Point (°C)PolaritySuitability for Cyclization
Tert-butyl alcohol82–83LowHigh (reduces byproducts)
Toluene110–111NonpolarModerate (requires reflux)
Hexamethylphosphoramide235–236HighLimited (toxicity concerns)

Table 1: Solvent properties and applicability for bicyclic amine synthesis .

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